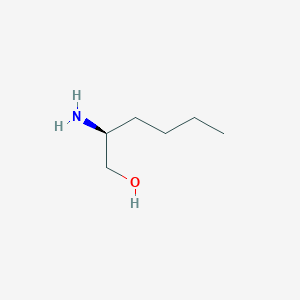
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is a chemical compound with the empirical formula C10H10O3 . It is a derivative of 1,4-benzodioxin, a type of aromatic ether that is a common structural component in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone can be represented by the SMILES stringCC(N)c1ccc2OCCOc2c1 . This indicates that the compound contains a benzodioxin ring attached to an ethanone group . Chemical Reactions Analysis
While specific chemical reactions involving 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone are not available, benzodioxin derivatives are known to participate in various chemical reactions, highlighting their versatile chemical properties .Physical And Chemical Properties Analysis
The molecular weight of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is 178.1846 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition
Research has led to the synthesis of new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone, showcasing potential antibacterial properties and moderate enzyme inhibition capabilities. For instance, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives were synthesized, demonstrating potent antibacterial effects and moderate lipoxygenase enzyme inhibition (Abbasi et al., 2017). Similarly, N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed notable antibacterial potential and efficacy as possible therapeutic agents for inflammatory conditions (Abbasi et al., 2017).
Synthesis of Therapeutic Compounds
The chemical structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone serves as a foundation for synthesizing various therapeutic compounds. For instance, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been explored as a pathway to potential therapeutic agents (Bozzo et al., 2003). Additionally, racemic and enantiomeric forms of compounds based on this structure have been studied for their anti-inflammatory properties, showcasing the versatility of this chemical scaffold in drug development (Vazquez et al., 1997).
Novel Synthesis Methods
Innovative synthesis methods utilizing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone as a key intermediate have been developed to facilitate the production of diverse chemical entities. Techniques such as palladium-catalyzed annulation have been employed to create 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins, expanding the toolkit for synthesizing benzodioxin derivatives (Labrosse et al., 2002).
Biocatalysis
The application of biocatalysis in synthesizing enantiomerically pure derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone has been explored, highlighting the potential for efficient and environmentally friendly production methods. An example is the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide, showcasing a novel approach to obtaining optically pure chiral building blocks for pharmaceutical synthesis (Mishra et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUCEIUGQFHJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402937 | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
CAS RN |
583860-52-0 | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Difluoromethyl)sulfonyl]aniline hydrochloride](/img/structure/B3025405.png)

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)






![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)
